A study employing X-ray diffraction analysis of (S)-etodolac conjugated to β-cyclodextrin provided insights into its three-dimensional conformation []. The analysis revealed a "sleeping swan" shape, with the 8-ethyl group folded into the hydrophobic cavity of the cyclodextrin ring. This interaction, along with an intramolecular hydrogen bond, contributes to the molecule's overall stability and potentially influences its pharmacological properties.
(S)-etodolac primarily exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme [, , ]. COX-2 is responsible for the production of prostaglandins, lipid mediators involved in inflammation and pain signaling. (S)-etodolac displays a higher affinity for COX-2 compared to its (R)-enantiomer, making it the primary contributor to the therapeutic benefits of racemic etodolac.
Research suggests that (S)-etodolac might exert its effects through mechanisms beyond COX-2 inhibition. One study demonstrated its ability to induce apoptosis in leukemia cells and inhibit their growth in vivo, even in cell lines lacking COX-2 expression []. These findings point towards additional targets and pathways yet to be fully elucidated.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6